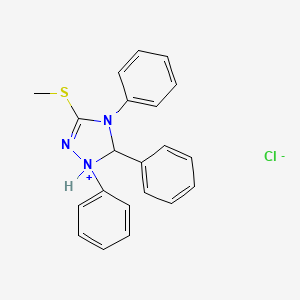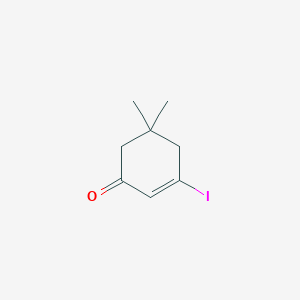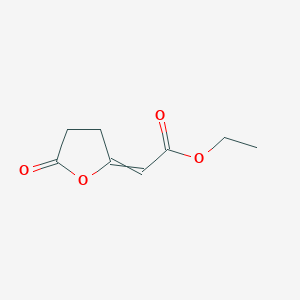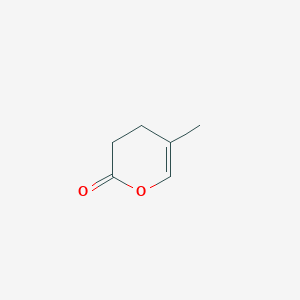
5-methyl-3,4-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3,4-dihydro-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C6H8O2 It is a derivative of dihydropyran, characterized by a six-membered ring containing one oxygen atom and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methyl-3,4-dihydro-2H-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-hydroxy-2-pentanone with an acid catalyst can yield this compound . Another method involves the use of Grubbs’ catalysts in an olefin metathesis/double bond migration sequence .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature has been reported as a practical and efficient method .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield dihydropyran derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrans, lactones, and other heterocyclic compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Methyl-3,4-dihydro-2H-pyran-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-methyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways. Its ability to form hydrogen bonds and interact with active sites of enzymes makes it a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A similar compound with a hydrogen atom instead of a methyl group at the 5-position.
3,6-Dihydro-2H-pyran: Another isomer with different positions of the double bond.
5,6-Dihydro-2H-pyran-2-one: A compound with a similar structure but different substitution pattern.
Uniqueness
5-Methyl-3,4-dihydro-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methyl group at the 5-position influences its steric and electronic characteristics, making it a valuable compound for specific synthetic applications .
Propriétés
Numéro CAS |
54657-94-2 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
5-methyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C6H8O2/c1-5-2-3-6(7)8-4-5/h4H,2-3H2,1H3 |
Clé InChI |
CLWFDVKYBIOIOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


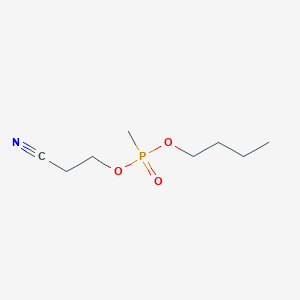

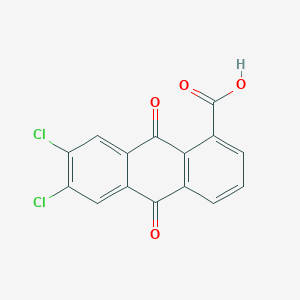
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
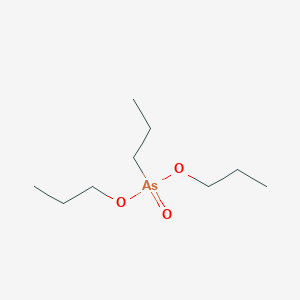
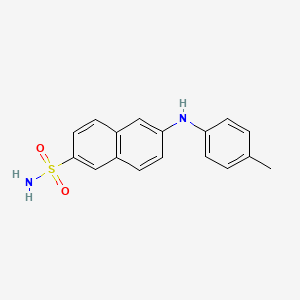
stannane](/img/structure/B14629820.png)
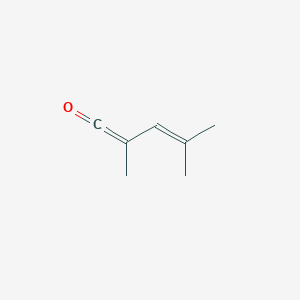
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)
